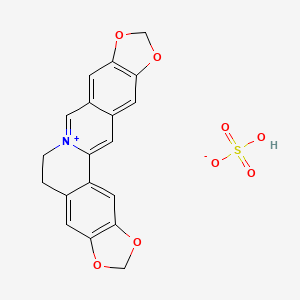
N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-アセチル-S-(1-シアノ-2-ヒドロキシエチル)システインは、アクリロニトリルおよびオキシランカルボニトリルの代謝物として生成されるメルカプツール酸誘導体です。この化合物は、グルタチオンとの抱合による有害物質の解毒における役割から、毒性学および環境研究において重要です。
準備方法
合成ルートと反応条件
N-アセチル-S-(1-シアノ-2-ヒドロキシエチル)システインは、アクリロニトリルとグルタチオンの反応、続いてアセチル化によって合成できます。このプロセスには以下が含まれます。
抱合反応: アクリロニトリルは、グルタチオンS-トランスフェラーゼの存在下でグルタチオンと反応して、S-(1-シアノ-2-ヒドロキシエチル)グルタチオンを生成します。
アセチル化: 次に、中間体は無水酢酸を使用してアセチル化され、N-アセチル-S-(1-シアノ-2-ヒドロキシエチル)システインが生成されます。
工業生産方法
N-アセチル-S-(1-シアノ-2-ヒドロキシエチル)システインの工業生産は、通常、同様の反応経路を使用して大規模な合成が伴いますが、より高い収率と純度のために最適化されています。これには、温度、pH、および抱合とアセチル化のステップの効率を高めるための触媒の使用など、制御された反応条件が含まれます。
化学反応の分析
反応の種類
N-アセチル-S-(1-シアノ-2-ヒドロキシエチル)システインは、以下の化学反応を含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、スルホキシドおよびスルホンを生成するように酸化することができます。
還元: 還元反応により、シアノ基をアミンに変換できます。
置換: ヒドロキシル基は置換反応に関与し、さまざまな誘導体を生成できます。
一般的な試薬と条件
酸化: 過酸化水素または過酸が一般的に使用される酸化剤です。
還元: 水素化リチウムアルミニウムまたは触媒的接触水素化などの還元剤が使用されます。
置換: アルキルハライドまたはアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されます。
主な生成物
酸化: スルホキシドおよびスルホン。
還元: アミノ誘導体。
置換: さまざまなアルキル化またはアシル化誘導体。
科学研究への応用
N-アセチル-S-(1-シアノ-2-ヒドロキシエチル)システインは、科学研究においてさまざまな用途があります。
化学: 解毒経路およびメルカプツール酸の形成を研究するためのモデル化合物として使用されます。
生物学: 細胞の解毒プロセスにおける役割、およびアクリロニトリルへの暴露のバイオマーカーとしての役割について調査されています。
医学: 毒性暴露の影響を軽減するための治療介入における可能性について探求されています。
産業: 有害化学物質への暴露を評価するために、環境モニタリングで使用されます。
科学的研究の応用
N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine has diverse applications in scientific research:
Chemistry: Used as a model compound to study detoxification pathways and the formation of mercapturic acids.
Biology: Investigated for its role in cellular detoxification processes and as a biomarker for exposure to acrylonitrile.
Medicine: Explored for its potential in therapeutic interventions to mitigate the effects of toxic exposures.
Industry: Utilized in environmental monitoring to assess exposure to harmful chemicals.
作用機序
N-アセチル-S-(1-シアノ-2-ヒドロキシエチル)システインがその効果を発揮するメカニズムには、アクリロニトリルとグルタチオンの抱合によるその形成が含まれます。この解毒経路は、反応性中間体を中和し、細胞損傷を防ぐために不可欠です。この化合物は、グルタチオンS-トランスフェラーゼなどの解毒に関与するさまざまな酵素やタンパク質を標的として相互作用します。
類似の化合物との比較
類似の化合物
N-アセチル-S-(2-ヒドロキシエチル)システイン: エチレンオキシドの解毒から形成される別のメルカプツール酸誘導体。
N-アセチル-S-(2-シアノエチル)システイン: アクリロニトリルの解毒から形成され、N-アセチル-S-(1-シアノ-2-ヒドロキシエチル)システインに似ていますが、構造が異なります。
独自性
N-アセチル-S-(1-シアノ-2-ヒドロキシエチル)システインは、アクリロニトリルおよびオキシランカルボニトリルからの特定の形成により、これらの特定の化合物の解毒における役割を強調しているため、ユニークです。その構造により、特定の生化学的経路に関与することが可能になり、これらの化学物質への暴露の貴重なバイオマーカーとなっています。
この包括的な概要は、N-アセチル-S-(1-シアノ-2-ヒドロキシエチル)システインの合成、反応、用途、および独自の特性について、詳細な理解を提供します。
類似化合物との比較
Similar Compounds
N-Acetyl-S-(2-hydroxyethyl)cysteine: Another mercapturic acid derivative formed from the detoxification of ethylene oxide.
N-Acetyl-S-(2-cyanoethyl)cysteine: Formed from the detoxification of acrylonitrile, similar to N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine but with a different structure.
Uniqueness
This compound is unique due to its specific formation from acrylonitrile and oxiranecarbonitrile, highlighting its role in detoxifying these particular compounds. Its structure allows it to participate in specific biochemical pathways, making it a valuable biomarker for exposure to these chemicals.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSOISQYXTWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12103589.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)
![2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)


![9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole](/img/structure/B12103626.png)


![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)
![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)
